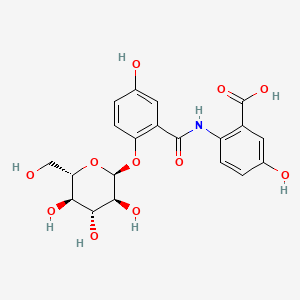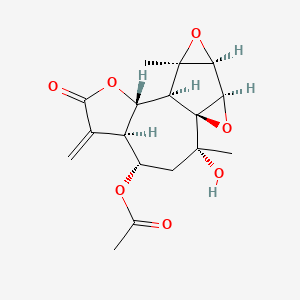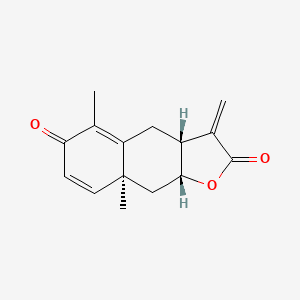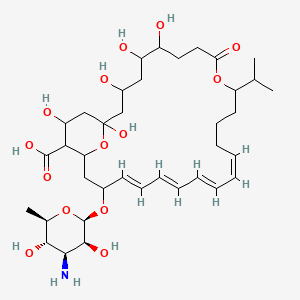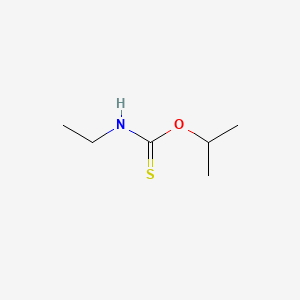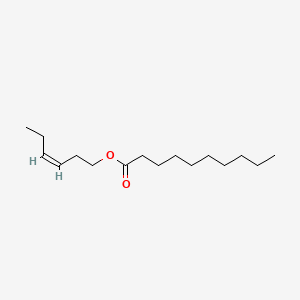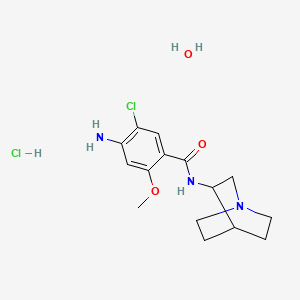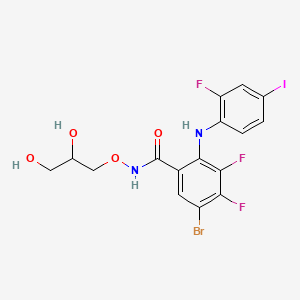
Pd318088
Vue d'ensemble
Description
PD318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It’s an analog of PD184352 . PD318088 binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Molecular Structure Analysis
The molecular formula of PD318088 is C16H13BrF3IN2O4 . The InChI code is 1S/C16H13BrF3IN2O4/c17-10-4-9 (16 (26)23-27-6-8 (25)5-24)15 (14 (20)13 (10)19)22-12-2-1-7 (21)3-11 (12)18/h1-4,8,22,24-25H,5-6H2, (H,23,26) .
Chemical Reactions Analysis
PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
Physical And Chemical Properties Analysis
PD318088 has a molecular weight of 561.09 . It is a solid substance .
Applications De Recherche Scientifique
-
Cancer Research
- Pd318088 is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor . It binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This makes it a valuable tool in cancer research, particularly in the study of cancers where the MAPK/ERK pathway is constitutively activated .
- In colorectal cancer (CRC), for instance, aberrant Wnt signalling is essential for tumorigenesis and maintenance of cancer stem cells . MEK inhibitors like Pd318088 have been found to activate Wnt signalling and induce stem cell plasticity in CRC .
- The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in cancer and the potential of MEK inhibitors as therapeutic agents. For example, one study found that MEK inhibition leads to increased Wnt activity, elevated levels, and enrichment of gene signatures associated with stemness and cancer relapse .
-
Biochemistry and Molecular Biology
- Pd318088 is used in the study of protein kinases, particularly MEK1/2 . It is an analog of PD184352 and binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site .
- The compound can be used in in vitro studies to investigate the biochemical properties of MEK1/2 and their role in various cellular processes .
-
Drug Development
- Pd318088, as a MEK1/2 inhibitor, has potential applications in drug development . Its ability to inhibit the MAPK/ERK pathway, which is often dysregulated in various types of cancer, makes it a potential candidate for the development of new cancer therapies .
- The results of these studies can provide important data on the safety and efficacy of Pd318088 as a therapeutic agent .
-
Cell Signaling
- Pd318088 is used in the study of cell signaling, particularly the MAPK/ERK pathway . It is a potent, allosteric, and non-ATP competitive MEK1/2 inhibitor .
- The compound can be used in in vitro studies to investigate the role of the MAPK/ERK pathway in various cellular processes .
- The experimental procedures would typically involve treating cells with Pd318088 and then using various biochemical assays to analyze the effects on cell signaling .
- These studies can provide important insights into the role of the MAPK/ERK pathway in cell signaling and how its dysregulation can contribute to disease .
-
Clinical Trials
- Pd318088, as a MEK1/2 inhibitor, could potentially be used in clinical trials for various diseases, particularly cancers where the MAPK/ERK pathway is dysregulated .
- The results of these trials can provide important data on the safety and efficacy of Pd318088 in humans, and could potentially lead to its approval as a new therapeutic agent .
-
Neuroscience
- Pd318088, as a MEK1/2 inhibitor, could potentially be used in neuroscience research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various neurological processes, including memory formation and synaptic plasticity .
- Experimental procedures would typically involve treating neuronal cells or brain tissue samples with Pd318088 and then analyzing the effects on neuronal signaling, synaptic plasticity, and other relevant parameters .
- The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in various neurological processes and the potential of MEK inhibitors as therapeutic agents for neurological disorders .
-
Immunology
- Pd318088, as a MEK1/2 inhibitor, could potentially be used in immunological research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various immune responses, including T cell activation and cytokine production .
- Experimental procedures would typically involve treating immune cells with Pd318088 and then analyzing the effects on immune cell activation, cytokine production, and other relevant parameters .
- The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in immune responses and the potential of MEK inhibitors as therapeutic agents for immune disorders .
-
Cell Biology
- Pd318088, as a MEK1/2 inhibitor, could potentially be used in cell biology research . The MAPK/ERK pathway, which Pd318088 targets, is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
- Experimental procedures would typically involve treating cells with Pd318088 and then analyzing the effects on cell proliferation, differentiation, apoptosis, and other relevant parameters .
- The outcomes of these studies can provide valuable insights into the role of the MAPK/ERK pathway in various cellular processes and the potential of MEK inhibitors as therapeutic agents for disorders associated with abnormal cell proliferation, differentiation, or apoptosis .
Safety And Hazards
PD318088 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSGBYXSKOLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437004 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide | |
CAS RN |
391210-00-7 | |
| Record name | PD318088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



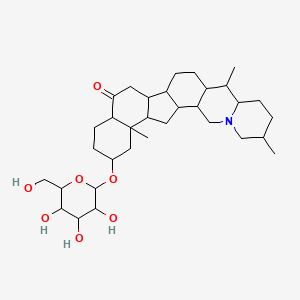
![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)
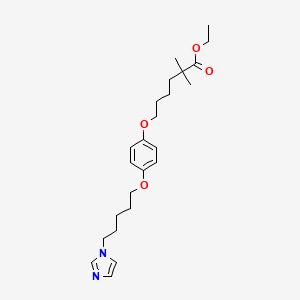
![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
